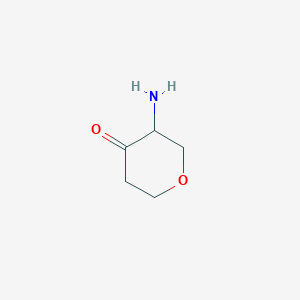![molecular formula C10H11N3S B11727368 {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea CAS No. 62337-05-7](/img/structure/B11727368.png)
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea is an organic compound that features a thiourea group attached to a phenylprop-2-en-1-ylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea typically involves the condensation of thiourea with an appropriate aldehyde or ketone. One common method is the reaction of thiourea with cinnamaldehyde under acidic or basic conditions to yield the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 25°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or alkoxides replace the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvents, temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents like tetrahydrofuran or ethanol, temperatures ranging from -20°C to 25°C.
Substitution: Halides, alkoxides; reaction conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile, temperatures ranging from 25°C to 80°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
科学的研究の応用
Chemistry
In chemistry, {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed as a stabilizer, catalyst, or intermediate in various chemical processes.
作用機序
The mechanism of action of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the phenylprop-2-en-1-ylidene moiety.
Phenylthiourea: Contains a phenyl group attached to the thiourea moiety, similar in structure but different in reactivity and applications.
Cinnamaldehyde: The aldehyde precursor used in the synthesis of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea, shares the phenylprop-2-en-1-ylidene structure.
Uniqueness
This compound is unique due to its combination of the thiourea and phenylprop-2-en-1-ylidene moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
62337-05-7 |
|---|---|
分子式 |
C10H11N3S |
分子量 |
205.28 g/mol |
IUPAC名 |
[[(E)-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8? |
InChIキー |
SHUQFXIRXYXNOZ-MCOJTXNVSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=NNC(=S)N |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727288.png)
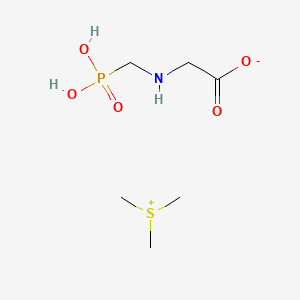
![2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)
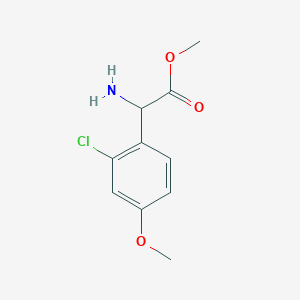
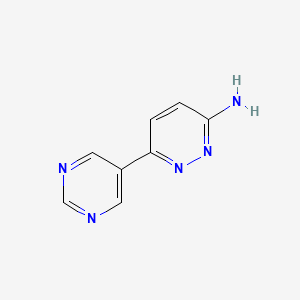

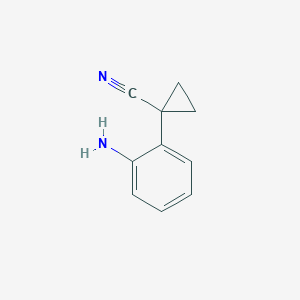
![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)
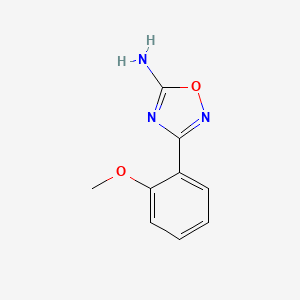
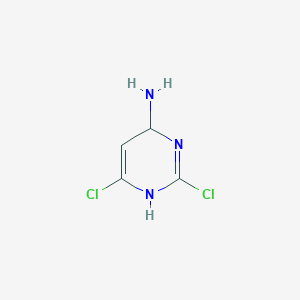
![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)
